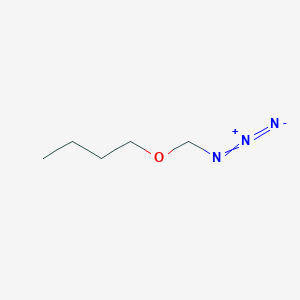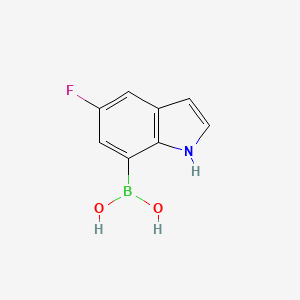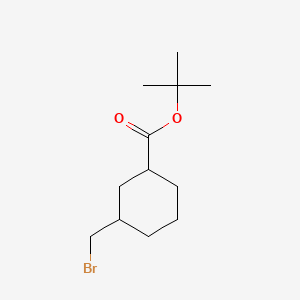![molecular formula C14H13N5O3 B13464276 3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13464276.png)
3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione, also known as lenalidomide, is a dicarboximide compound. It consists of a 1-oxoisoindoline structure bearing an azidomethyl substituent at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2. This compound is known for its immunomodulatory, anti-angiogenic, and antineoplastic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction is carried out under specific conditions to yield the desired product . The process includes several steps such as bromination, cyclization, and reduction .
Industrial Production Methods
Industrial production of lenalidomide has been optimized to be scalable and environmentally friendly. One method involves the reduction of the nitro group using iron powder and ammonium chloride, which avoids the use of platinum group metals . The bromination step is performed in a chlorine-free solvent, methyl acetate, to minimize hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The azidomethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the reduction of the nitro group.
Substitution: Reagents such as sodium azide can be used for substitution reactions.
Major Products Formed
The major product formed from these reactions is lenalidomide itself, which is used in various therapeutic applications .
Applications De Recherche Scientifique
Lenalidomide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of dicarboximides and their reactivity.
Biology: Lenalidomide is studied for its effects on cellular processes and immune modulation.
Medicine: It is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other cancers.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the immune response by stimulating T-cells and natural killer cells.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial in cancer treatment.
Antineoplastic Activity: Lenalidomide induces apoptosis in cancer cells and inhibits their proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: An older analog with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another analog with enhanced potency and similar applications.
Uniqueness
Lenalidomide is unique due to its balanced profile of efficacy and safety. It has fewer adverse effects compared to thalidomide and is more potent in its therapeutic actions .
Propriétés
Formule moléculaire |
C14H13N5O3 |
|---|---|
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
3-[7-(azidomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N5O3/c15-18-16-6-8-2-1-3-9-10(8)7-19(14(9)22)11-4-5-12(20)17-13(11)21/h1-3,11H,4-7H2,(H,17,20,21) |
Clé InChI |
XKJIZDSRGUFDIT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B13464245.png)
![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)

![Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13464273.png)

![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)
